![molecular formula C14H12ClNO4S B7739530 1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene CAS No. 30158-46-4](/img/structure/B7739530.png)
1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene
Descripción general
Descripción
1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene is an organic compound that features a benzene ring substituted with a sulfonyl group, a nitro group, and a 2-chloro-2-phenylethyl group
Aplicaciones Científicas De Investigación
1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to introduce the nitro group. This is usually achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Sulfonylation: The nitrobenzene is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl group.
Alkylation: The final step involves the alkylation of the sulfonylated nitrobenzene with 2-chloro-2-phenylethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, the use of automated systems for reagent addition and product separation would enhance the overall efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenylethyl group, to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-[(2-Amino-2-phenylethyl)sulfonyl]-4-nitrobenzene.
Oxidation: Formation of sulfoxides or sulfones.
Mecanismo De Acción
The mechanism of action of 1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to potential biological effects. The compound’s overall activity is influenced by the combined effects of these functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2-Chloro-2-phenylethyl)sulfonyl]-2,4-difluorobenzene
- 1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-fluorobenzene
- 1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-(trifluoromethyl)benzene
Uniqueness
1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene is unique due to the presence of both a nitro group and a sulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
1-(2-chloro-2-phenylethyl)sulfonyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-14(11-4-2-1-3-5-11)10-21(19,20)13-8-6-12(7-9-13)16(17)18/h1-9,14H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVCSFCXQWKXEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300957 | |
| Record name | 1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30158-46-4 | |
| Record name | NSC140178 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![METHYL 3-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE](/img/structure/B7739447.png)
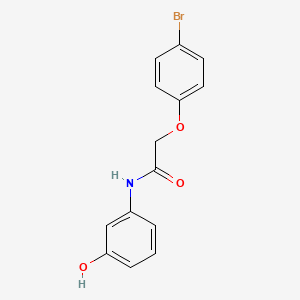
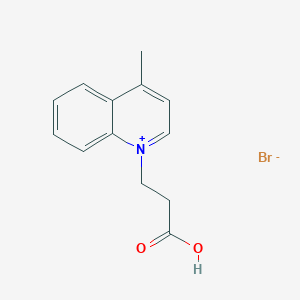

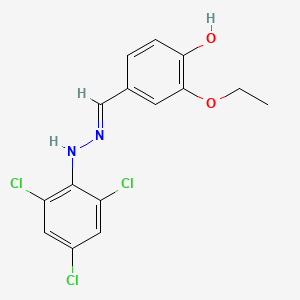

![3,7-Bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid](/img/structure/B7739507.png)


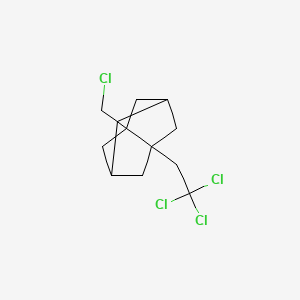
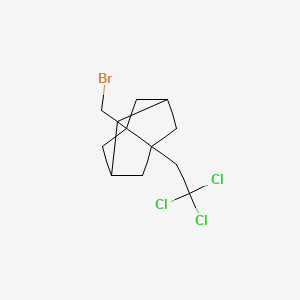

![N-[[[1-(4-hydroxyphenyl)-4-nitro-5-pyridin-3-ylpyrrol-2-yl]amino]methylidene]benzamide](/img/structure/B7739546.png)
![ethyl (2E)-2-[(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B7739550.png)
